molecular formula C16H7N3O2 B11117646 (2-nitro-9H-fluoren-9-ylidene)propanedinitrile

(2-nitro-9H-fluoren-9-ylidene)propanedinitrile

Cat. No.: B11117646
M. Wt: 273.24 g/mol
InChI Key: BUGVFAHWCZRECA-UHFFFAOYSA-N
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Description

2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE is a complex organic compound characterized by its unique structure, which includes a fluorenylidene moiety and a nitro group.

Preparation Methods

The synthesis of 2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE typically involves the reaction of fluorenone derivatives with malononitrile in the presence of a nitro group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The fluorenylidene moiety contributes to its stability and overall chemical behavior .

Comparison with Similar Compounds

2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE can be compared with other similar compounds such as:

    2-(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE:

    2-(9H-FLUOREN-9-YLIDENE)HYDRAZINE-1-CARBOTHIOAMIDE:

The uniqueness of 2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H7N3O2

Molecular Weight

273.24 g/mol

IUPAC Name

2-(2-nitrofluoren-9-ylidene)propanedinitrile

InChI

InChI=1S/C16H7N3O2/c17-8-10(9-18)16-14-4-2-1-3-12(14)13-6-5-11(19(20)21)7-15(13)16/h1-7H

InChI Key

BUGVFAHWCZRECA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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